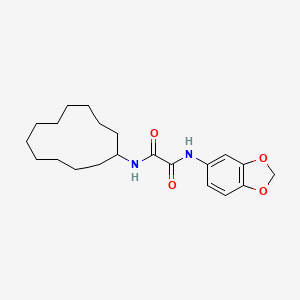![molecular formula C21H22N2O3 B4004732 3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one](/img/structure/B4004732.png)
3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one
描述
3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a methoxy-substituted phenyl group through a propyl chain. The presence of the methoxy and prop-2-enyl groups adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The methoxy-substituted phenyl group is then introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The prop-2-enyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl-substituted derivative, while reduction of the quinazolinone core can produce dihydroquinazolinone compounds.
科学研究应用
3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets. The methoxy and prop-2-enyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and blocking substrate access.
相似化合物的比较
Similar Compounds
3-(4-methoxyphenyl)-2-propenal: This compound shares the methoxyphenyl group but differs in its core structure.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in having a methoxyphenyl group and a prop-1-en-1-yl linkage.
Uniqueness
3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-7-16-14-17(25-2)10-11-20(16)26-13-6-12-23-15-22-19-9-5-4-8-18(19)21(23)24/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLVRBZUNCYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Bromo-2-methylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004655.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B4004658.png)
![N-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine](/img/structure/B4004672.png)
![benzyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4004677.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4004683.png)

![Diethyl 2-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]propanedioate](/img/structure/B4004695.png)
![2-METHYL-7-{[4-(PROPAN-2-YL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL](/img/structure/B4004711.png)
![[2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4004713.png)
![N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4004715.png)
![N-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004719.png)
![1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004729.png)
![N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004735.png)
![2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4004740.png)
